Carboxyifosfamide

Description

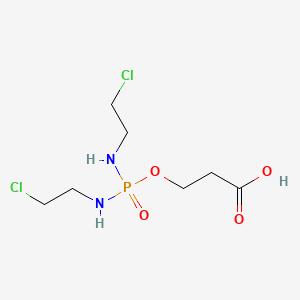

Structure

2D Structure

3D Structure

Properties

CAS No. |

53459-52-2 |

|---|---|

Molecular Formula |

C7H15Cl2N2O4P |

Molecular Weight |

293.08 g/mol |

IUPAC Name |

3-bis(2-chloroethylamino)phosphoryloxypropanoic acid |

InChI |

InChI=1S/C7H15Cl2N2O4P/c8-2-4-10-16(14,11-5-3-9)15-6-1-7(12)13/h1-6H2,(H,12,13)(H2,10,11,14) |

InChI Key |

DNDBVHDNSYHKLI-UHFFFAOYSA-N |

SMILES |

C(COP(=O)(NCCCl)NCCCl)C(=O)O |

Canonical SMILES |

C(COP(=O)(NCCCl)NCCCl)C(=O)O |

Other CAS No. |

53459-52-2 |

Synonyms |

carboxyifosfamide |

Origin of Product |

United States |

Chemical Properties and Formation of Carboxyifosfamide

Carboxyifosfamide belongs to the class of organic compounds known as phosphoric monoester diamides. hmdb.ca Its chemical structure is characterized by the presence of a carboxylic acid group, stemming from the ring-opening or oxidation process of its parent compound, ifosfamide (B1674421). hmdb.ca

Ifosfamide, a prodrug, undergoes a series of metabolic transformations primarily in the liver, mediated by cytochrome P450 enzymes. nih.govpsu.edumdpi.comresearchgate.netnih.govpharmgkb.org One of the initial activation steps involves hydroxylation at the C4 position of the oxazaphosphorine ring, yielding the unstable intermediate 4-hydroxyifosfamide (B1221068). nih.govresearchgate.netpharmgkb.orgdrugbank.comfresenius-kabi.uspfizer.comglobalrph.comfda.govnih.gov This intermediate can then undergo further metabolic processing.

The formation of this compound specifically occurs through two main routes:

Ring Opening: The unstable 4-hydroxyifosfamide can undergo spontaneous or enzyme-mediated ring opening, leading to the formation of this compound. drugbank.comfresenius-kabi.uspfizer.comglobalrph.comfda.govbaxter.ca

Oxidation of Aldoifosfamide (B1666837): Aldoifosfamide, an intermediate formed from the activation pathway of ifosfamide, can be further oxidized by aldehyde dehydrogenases (ALDHs) to produce this compound. pharmgkb.orgnih.govhmdb.ca

These pathways result in a stable molecule that is readily excreted, primarily in the urine, as a terminal metabolite of ifosfamide. drugbank.comfresenius-kabi.uspfizer.comglobalrph.comfda.govnih.govpharmacompass.comresearchgate.netbaxter.ca

Detection and Quantification of Carboxyifosfamide

Analytical Methodologies

Gas Chromatography-Mass Spectrometry (GC-MS): A developed GC-MS method, utilizing stable trifluoroacetyl derivatives and electron capture negative chemical ionization detection, has been applied to quantify ifosfamide (B1674421) and its metabolites, including this compound, in blood plasma. researchgate.net This method allows for the separation and detection of multiple metabolites, providing concentration-time profiles. researchgate.netnih.gov

Liquid Chromatography-Mass Spectrometry (LC-MS): LC-MS techniques, often coupled with electrospray ionization, are used to identify and quantify metabolites in biological fluids. For instance, LC-MS has been employed to identify this compound in bile samples, alongside other metabolites like glutathione (B108866) conjugates. nih.govismrm.org

Magnetic Resonance Spectroscopy (MRS): High-resolution 31P MRS, both in vivo and on extracted bile, has proven effective in detecting and characterizing ifosfamide metabolites. nih.govismrm.org This technique allows for the identification of distinct spectral peaks corresponding to parent ifosfamide, this compound, and other metabolites, providing quantitative data on their presence in specific biological compartments. nih.govismrm.org

Aldehyde Dehydrogenase Activity in this compound Biogenesis

Occurrence in Biological Samples

This compound has been consistently detected in various biological samples, primarily as a urinary metabolite. drugbank.comfresenius-kabi.uspfizer.comglobalrph.comfda.govnih.govpharmacompass.comresearchgate.netnih.govnih.govbaxter.ca Its presence in urine signifies its role as a major excretion product of ifosfamide metabolism. Studies have also identified this compound in bile, suggesting that biliary excretion is another route for its elimination. nih.govismrm.org Furthermore, its presence in blood plasma has been confirmed through various analytical methods. researchgate.netnih.gov

Table 1: Major Ifosfamide Metabolites and Their Characteristics

| Metabolite Name | Primary Formation Pathway | Primary Location of Detection | Cytotoxicity |

| This compound | Ring opening of 4-hydroxyifosfamide (B1221068); Oxidation of aldoifosfamide (B1666837) | Urine, Bile, Plasma | Non-cytotoxic |

| 4-Hydroxyifosfamide | Hydroxylation of ifosfamide at C4 | Unstable intermediate (plasma) | Active |

| 4-Ketoifosfamide (B42628) | Degradation of 4-hydroxyifosfamide | Urine | Non-cytotoxic |

| Ifosfamide Mustard (Isophosphoramide Mustard) | Activation of 4-hydroxyifosfamide | Plasma | Cytotoxic |

| Acrolein | Side-chain oxidation of ifosfamide | Urine | Toxic |

| Chloroacetaldehyde | Side-chain oxidation/dealkylation of ifosfamide | Urine | Toxic |

| Dechloroethyl ifosfamide | Side-chain oxidation/dealkylation of ifosfamide | Urine | Inactive |

| Glutathione Conjugate of Ifosfamide | Biliary excretion pathway | Bile | (Under study) |

*Data compiled from various sources, including nih.govresearchgate.netnih.govpharmgkb.orgdrugbank.comfresenius-kabi.uspfizer.comglobalrph.comfda.govnih.govnih.govhmdb.caresearchgate.netnih.govbaxter.ca.

Advanced Analytical Methodologies for Carboxyifosfamide Research

Spectroscopic Techniques for Detection and Structural Elucidation

Spectroscopic methods provide direct insights into the molecular structure and chemical environment of Carboxyifosfamide.

Phosphorus-31 Nuclear Magnetic Resonance (31P NMR) Spectroscopy

Phosphorus-31 Nuclear Magnetic Resonance (31P NMR) spectroscopy is a highly specific and sensitive technique for analyzing compounds containing phosphorus, making it exceptionally valuable for studying Ifosfamide (B1674421) and its metabolites, including this compound. This method allows for the direct detection and quantification of phosphorated species in biological matrices without the need for extensive sample preparation or derivatization.

Research has established 31P NMR as a key tool for identifying various Ifosfamide metabolites in biological fluids, such as urine. Studies have reported the detection of unchanged Ifosfamide, alongside metabolites like isophosphoramide mustard, 2-dechloroethylifosfamide (B48629), 3-dechloroethylifosfamide, ketoifosfamide, and this compound, using this technique. The characteristic chemical shifts observed in 31P NMR spectra are highly indicative of the phosphorus atom's electronic environment, aiding in the structural assignment of this compound. While specific chemical shift values for this compound are not universally tabulated, the technique's ability to differentiate between various phosphorus-containing functional groups is well-established. Furthermore, 31P NMR is instrumental in assessing the chemical stability of this compound, allowing researchers to monitor its degradation over time and under varying conditions (pH, temperature), which is critical for sample handling and storage protocols. Quantitative analysis using 31P NMR, often employing an internal standard, typically achieves detection limits in the low micromolar range (approximately 10 µM in bulk solutions).

Key Findings from 31P NMR Studies:

Direct detection and quantification of this compound in biological samples.

Identification of this compound in urine based on characteristic 31P chemical shifts.

Assessment of this compound stability and degradation pathways under different conditions.

Quantitative analysis with micromolar detection limits.

Proton (1H) and Carbon-13 (13C) NMR for Degradation Product Analysis

Proton (1H) and Carbon-13 (13C) NMR spectroscopy are essential for obtaining detailed structural information about this compound and its degradation products. 1H NMR provides information about the number, type, and connectivity of hydrogen atoms, while 13C NMR elucidates the carbon skeleton of the molecule.

While specific 1H and 13C NMR spectral data for this compound are not extensively detailed in the provided search results, these techniques are standard for comprehensive structural elucidation. For Ifosfamide itself, detailed 1H NMR assignments have been reported, showing characteristic signals for its various proton environments. By analogy, this compound would exhibit unique 1H and 13C NMR spectra corresponding to its structure, including signals from the carboxylic acid group and the modified Ifosfamide backbone. These spectra, often interpreted in conjunction with 2D NMR techniques like COSY (Correlation Spectroscopy) for 1H NMR and HMQC/HSQC (Heteronuclear Multiple Quantum Correlation) for 1H-13C correlations, are vital for definitively confirming the structure of this compound and identifying any related degradation products.

Key Findings from 1H/13C NMR Studies:

Provides detailed structural information for this compound and its degradation products.

Characterization of proton and carbon environments based on chemical shifts and coupling patterns.

Crucial for definitive structural confirmation and identification of related compounds.

Mass Spectrometry-Based Approaches

Mass spectrometry (MS), frequently coupled with chromatographic separation techniques, offers exceptional sensitivity and specificity for the identification and quantification of this compound.

Liquid Chromatography-Mass Spectrometry (LC-MS) for Metabolite Identification

Liquid Chromatography-Mass Spectrometry (LC-MS) is a cornerstone technique for identifying and quantifying drug metabolites within complex biological matrices. By separating compounds via liquid chromatography and subsequently analyzing them by mass spectrometry, researchers can determine their mass-to-charge ratio (m/z) and fragmentation patterns, which are critical for structural confirmation.

Studies employing LC-MS/MS have been instrumental in identifying Ifosfamide metabolites. For instance, a comparative metabolomics study using UPLC-ESI-QTOFMS identified a related compound, "Carboxyphosphamide," with a measured m/z of 293.0227. While this specific m/z is for a related compound, the methodology is directly applicable to this compound. LC-MS/MS analysis of this compound would involve detecting its precursor ion and analyzing its fragmentation patterns, typically generated through collision-induced dissociation (CID), to confirm its structure. Common ionization techniques like Electrospray Ionization (ESI) in positive or negative modes are employed, and separation is achieved using reversed-phase HPLC with C18 columns.

Key Findings from LC-MS Studies:

Identification of metabolites based on accurate mass measurements and fragmentation patterns.

Quantification of Ifosfamide and related compounds with high sensitivity and specificity.

Application of MS/MS for detailed structural elucidation and confirmation.

UPLC-ESI-QTOFMS-Based Metabolomics for Comprehensive Profiling

Ultra-Performance Liquid Chromatography coupled with Electrospray Ionization-Quadrupole Time-of-Flight Mass Spectrometry (UPLC-ESI-QTOFMS) represents a high-resolution, high-sensitivity approach for comprehensive metabolomic profiling. This technique enables the identification of a broad spectrum of metabolites with exceptional mass accuracy.

UPLC-ESI-QTOFMS has been utilized in comparative metabolomics studies of Ifosfamide and Cyclophosphamide (B585), leading to the identification of various metabolites. The accuracy of mass measurements provided by QTOFMS allows for the determination of elemental compositions, significantly aiding in the identification of unknown metabolites. For this compound, this technique would provide precise mass data and fragmentation spectra, facilitating its identification within complex biological samples and contributing to a comprehensive understanding of Ifosfamide metabolism.

Key Findings from UPLC-ESI-QTOFMS Studies:

Comprehensive profiling of Ifosfamide metabolites with high resolution and mass accuracy.

Identification of metabolites through accurate mass measurements and fragmentation data.

Application in untargeted metabolomics for a global view of metabolic changes.

Chromatographic Separations

Chromatographic techniques are fundamental for separating this compound from other components in complex biological or chemical mixtures, enabling subsequent analysis.

High-Performance Liquid Chromatography (HPLC) methods are widely employed for the analysis and quantification of Ifosfamide and its related compounds. These methods typically involve reversed-phase chromatography using C18 stationary phases and mobile phases composed of aqueous buffers and organic solvents (e.g., acetonitrile (B52724) or methanol). For instance, an HPLC method using a C18 column with a mobile phase of acetonitrile:water (30:70) at a flow rate of 1.5 mL/min, with UV detection at 203 nm, has been described for Ifosfamide analysis. Method validation, adhering to regulatory guidelines such as ICH, is crucial and encompasses parameters like linearity, precision, accuracy, LOD, and LOQ, ensuring the reliability of quantitative results for this compound.

Key Findings from Chromatographic Separation Studies:

Development of validated HPLC methods for Ifosfamide and related compounds.

Use of C18 columns and specific mobile phase compositions for optimal separation.

UV detection, typically around 203 nm for Ifosfamide, is commonly employed.

Method validation ensures accuracy, precision, and reliability for quantitative analysis.

Compound List:

this compound

Ifosfamide

Isophosphoramide mustard (IPM)

4-hydroxyifosfamide (B1221068)

2-dechloroethylifosfamide

3-dechloroethylifosfamide

Chloroacetaldehyde

Acrolein

Mesna

Cyclophosphamide

Carboxycyclophosphamide (CXCP)

2,3-didechloroethylifosfamide

Gas Chromatography-Mass Spectrometry (GC-MS) Applications

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful analytical technique that separates volatile compounds and identifies them based on their mass-to-charge ratio. For compounds like this compound, which may not be inherently volatile or thermally stable, derivatization is often a prerequisite to enable GC-MS analysis. Studies involving ifosfamide and its metabolites have utilized GC-MS, sometimes employing specific derivatization agents such as trifluoroacetyl derivatives to enhance volatility and improve detection sensitivity, particularly with electron capture negative chemical ionization researchgate.net. While GC-MS offers high specificity and sensitivity, the thermal lability of certain related compounds, such as cyclophosphamide (CP), can present challenges, making HPLC a preferred alternative in some contexts oup.com. Nevertheless, GC-MS remains a valuable tool for the identification and quantification of various ifosfamide metabolites, including this compound, in complex biological matrices when appropriate derivatization strategies are applied researchgate.netuu.nl. The application of derivatization methods, such as silylation or acylation, is crucial for improving the chromatographic separation and mass spectrometric detection of analytes that possess polar functional groups or are prone to degradation at elevated temperatures researchgate.netshimadzu.com.

High-Performance Liquid Chromatography (HPLC) for Quantitative Analysis

High-Performance Liquid Chromatography (HPLC), often coupled with Mass Spectrometry (HPLC-MS/MS), is a cornerstone for the quantitative analysis of this compound and its related compounds in various matrices, including biological fluids. HPLC offers a significant advantage over GC for compounds that exhibit thermal instability oup.com. Research has focused on developing sensitive and accurate HPLC-MS/MS methods for the simultaneous quantification of ifosfamide and its metabolites in biological samples, such as human urine oup.comubc.cacdc.gov. These methods typically involve sample preparation steps like liquid-liquid extraction followed by chromatographic separation and detection by tandem mass spectrometry, which provides high specificity and sensitivity oup.comcdc.gov.

While direct quantification of this compound in specific studies might be limited due to its potential instability in certain matrices like urine oup.comubc.cacdc.gov, the analytical methodologies developed for its parent compound, ifosfamide, and other key metabolites like 4-ketocyclophosphamide (B195324), provide a robust framework. For instance, one study reported the development of an HPLC-MS/MS procedure for cyclophosphamide (CP), 4-ketocyclophosphamide (4-keto-CP), and ifosfamide (IF), achieving high recoveries (97–105%) and low relative standard deviations (≤ 8.4%) oup.com. The linearity of the standard curves for CP and IF was excellent, with correlation coefficients of 0.99 or greater, and the limits of detection (LOD) were established at 0.1 ng/mL for CP and 0.05 ng/mL for IF oup.com. Another study reported estimated instrument limits of quantitation for CP, 4-ketocyclophosphamide (KCP), and carboxyphosphamide (CBP) in neat solvent as 4.2 ng/L, 8.2 ng/L, and 57 ng/L, respectively ubc.ca. These findings highlight the sensitivity and quantitative capabilities of HPLC-based methods for analyzing such compounds.

Table 1: HPLC-MS/MS Method Performance for Ifosfamide and Related Metabolites

| Analyte | Recovery (%) | Relative Standard Deviation (RSD) (%) | Linearity (R²) | Limit of Detection (LOD) (ng/mL) | Reference |

| Ifosfamide (IF) | 97–105 | ≤ 8.4 | ≥ 0.99 | 0.05 | oup.com |

| Cyclophosphamide (CP) | 97–105 | ≤ 8.4 | ≥ 0.99 | 0.1 | oup.com |

| 4-Ketocyclophosphamide | 97–105 | ≤ 8.4 | ≥ 0.99 | 1 | oup.com |

Table 2: LC-MS/MS Limits of Quantitation in Neat Solvent

| Analyte | Limit of Quantitation (LOQ) (ng/L) | Reference |

| Cyclophosphamide (CP) | 4.2 | ubc.ca |

| 4-Ketocyclophosphamide | 8.2 | ubc.ca |

| Carboxyphosphamide | 57 | ubc.ca |

Note: Carboxyphosphamide (CBP) is closely related to this compound.

Method Validation and Reproducibility in Research Settings

Method validation is a critical process to ensure that an analytical method is suitable for its intended purpose, providing reliable and accurate results. Key parameters evaluated during validation include linearity, accuracy, precision, specificity, limit of detection (LOD), and limit of quantitation (LOQ) oup.comcdc.govjapsonline.comnih.gov. For instance, HPLC methods are typically validated to demonstrate linearity with correlation coefficients (R²) often exceeding 0.99, precision with relative standard deviations (RSD) below 5%, and accuracy through recovery studies yielding results between 90-110% japsonline.comnih.gov. Specific LOD and LOQ values are determined to establish the lowest concentrations that can be reliably detected and quantified oup.comnih.gov.

Reproducibility, a crucial aspect of method validation, refers to the consistency of results obtained when an experiment is repeated under identical conditions, ideally across different laboratories, by different analysts, and using different equipment aoac.orgwoah.orgnumberanalytics.com. Ensuring reproducibility is paramount for the trustworthiness and widespread applicability of analytical findings nih.govaplu.org. Method validation guidelines, such as those from the FDA and AOAC International, provide frameworks for assessing these performance characteristics cdc.govaoac.org. Transparent reporting of methodologies, including detailed protocols, raw data, and analytical parameters, is essential to facilitate reproducibility and allow other researchers to verify or build upon existing findings numberanalytics.comnih.gov. The rigorous validation of analytical methods for compounds like this compound underpins the reliability of research outcomes in pharmacology, toxicology, and clinical monitoring.

Table 3: General HPLC Method Validation Parameters

| Parameter | Typical Values Achieved | Guideline/Reference |

| Linearity (R²) | ≥ 0.997 | nih.gov |

| Precision (RSD %) | < 5% | nih.gov |

| Accuracy (Recovery %) | 92.9% - 108.5% | nih.gov |

| Limit of Detection (LOD) | 0.02 - 0.04 µg | nih.gov |

| Limit of Quantitation (LOQ) | 0.04 - 0.10 µg | nih.gov |

Compound Name List:

this compound

Ifosfamide (IF)

Cyclophosphamide (CP)

4-Ketocyclophosphamide (4-keto-CP)

2-chloroethyl-lamine

1,3-oxazolidin-2-one

Ifosfamide mustard

4-ketoifosfamide

2- and 3-dechloroethylifosfamide

Carboxyphosphamide (CBP)

In Vitro Cellular Studies of Inactive Metabolite Impact

In vitro studies are fundamental to understanding the cellular effects of drug metabolites. For this compound, these investigations have centered on its lack of direct cellular toxicity and its role as an end-product of a crucial detoxification process.

Cytotoxicity is typically assessed through various cellular assays that measure cell viability, membrane integrity, or metabolic activity. nih.govvin.com For instance, assays like the MTT or LDH release assay quantify the number of living or dead cells after exposure to a compound. nih.gov The consistent finding for this compound across such preclinical evaluations is its inert nature, confirming its status as a detoxified end-product. psu.edu

The metabolism of ifosfamide involves several pathways, some of which generate toxic byproducts that can significantly impact cellular processes, including the depletion of glutathione (B108866) (GSH). Glutathione is a vital intracellular antioxidant and plays a key role in detoxifying xenobiotics. nih.govmsdvetmanual.com The depletion of GSH is primarily attributed to another ifosfamide metabolite, chloroacetaldehyde, and to a lesser extent, 4-hydroperoxyifosfamide. dvm360.comfrontiersin.org Studies have shown that chloroacetaldehyde, at clinically relevant concentrations, can cause a marked decrease in intracellular glutathione levels. dvm360.com

The formation of this compound, however, proceeds via a separate pathway that does not consume glutathione. capes.gov.brhres.ca This pathway is catalyzed by the enzyme aldehyde dehydrogenase (ALDH), which oxidizes aldoifosfamide. capes.gov.brescholarship.org Therefore, the generation of this compound has an indirect but beneficial influence on cellular glutathione homeostasis. By diverting the metabolic flux away from the production of toxic metabolites like chloroacetaldehyde, the ALDH-mediated pathway to this compound inherently preserves the cell's glutathione stores. This positions this compound as a marker of a detoxification process that mitigates the cellular stress and GSH depletion caused by other, more toxic, metabolic routes. dvm360.comnih.gov

Lack of Cytotoxicity in Cellular Assays

Role in Resistance Mechanisms (at a molecular/cellular level)

The metabolic balance between the activation and detoxification of ifosfamide is a critical determinant of its therapeutic success. At the cellular level, an upregulation of detoxification pathways is a key mechanism of drug resistance, where this compound plays a central role.

The enzyme aldehyde dehydrogenase (ALDH), particularly the ALDH1A1 and ALDH3A1 isoforms, is central to ifosfamide resistance. capes.gov.brescholarship.org ALDH enzymes catalyze the oxidation of aldoifosfamide—the tautomeric form of 4-hydroxyifosfamide—to the inactive and non-toxic this compound. capes.gov.brescholarship.org This conversion is a detoxification reaction that prevents the spontaneous conversion of aldoifosfamide into the therapeutically active alkylating agent, isophosphoramide mustard. capes.gov.br

Overexpression of ALDH1A1 and ALDH3A1 is frequently observed in various cancer cells and is strongly correlated with resistance to oxazaphosphorine drugs like ifosfamide and cyclophosphamide. capes.gov.brescholarship.org High levels of ALDH activity shift the metabolic equilibrium away from activation and towards detoxification, effectively reducing the intracellular concentration of the cytotoxic metabolite and thereby conferring resistance. capes.gov.br

Table 1: Key Enzymes and Metabolites in Ifosfamide Resistance

| Enzyme/Metabolite | Role in Ifosfamide Metabolism | Implication for Resistance |

| Aldoifosfamide | Intermediate metabolite, precursor to both active and inactive products. capes.gov.br | A critical branch point in the metabolic pathway. |

| Aldehyde Dehydrogenase (ALDH) | Enzyme that catalyzes the oxidation of aldoifosfamide. capes.gov.brescholarship.org | Overexpression leads to increased detoxification. capes.gov.br |

| This compound | Inactive, non-toxic end-product of ALDH-mediated detoxification. psu.educapes.gov.br | Elevated levels indicate a high rate of drug inactivation and resistance. |

| Isophosphoramide Mustard | Active, cytotoxic metabolite responsible for therapeutic effect. capes.gov.br | Reduced formation in the presence of high ALDH activity leads to resistance. |

The pivotal role of the ALDH-carboxyifosfamide pathway in drug resistance has significant implications for modulating the activity of the parent compound in preclinical settings. The level of ALDH expression in tumor cells directly dictates the efficacy of ifosfamide. In preclinical models using cancer cell lines with high ALDH expression, a diminished response to ifosfamide is consistently observed due to the efficient conversion of the drug to this compound.

This understanding provides a strategic target for overcoming resistance. Preclinical studies have explored the use of ALDH inhibitors to modulate ifosfamide's activity. By blocking the detoxification pathway to this compound, these inhibitors can potentially increase the formation and intracellular concentration of the active isophosphoramide mustard, thereby resensitizing resistant tumors to the drug's cytotoxic effects. This makes the ALDH-carboxyifosfamide axis a critical area of investigation for enhancing the therapeutic index of ifosfamide.

Aldehyde Dehydrogenase Overexpression and Detoxification Pathways

Animal Model Studies on Metabolic Disposition

Animal models are indispensable for studying the pharmacokinetics and metabolic fate of drugs and their metabolites. Studies in various species have been crucial in characterizing the disposition of this compound.

Research has shown that this compound is a significant metabolite of ifosfamide in multiple preclinical species, including mice, rats, and dogs, as well as in humans. psu.edufrontiersin.org Following administration of ifosfamide, this compound is readily detected in both plasma and urine, confirming its formation in vivo and its role as a major clearance product. psu.edu

One study identified this compound, along with other metabolites, in the urine of a beagle dog treated with ifosfamide. psu.edu Another investigation identified this compound in the blood of mice after ifosfamide administration. psu.edu The primary route of elimination for this water-soluble metabolite is via renal excretion into the urine. Comparative pharmacokinetic studies across different animal species are essential for extrapolating data to humans, with species like dogs and monkeys often being used to predict human pharmacokinetics. The consistent identification of this compound across these models underscores the conserved nature of this primary detoxification pathway.

Table 2: Identification of this compound in Preclinical Animal Models

| Animal Model | Sample Type(s) | Finding | Reference(s) |

| Mouse | Blood, Urine | Identified as a metabolite following ifosfamide administration. | psu.edufrontiersin.org |

| Rat | - | Used in preclinical studies evaluating ifosfamide neurotoxicity and metabolism. | nih.gov |

| Dog (Beagle) | Urine | Identified as a urinary metabolite. | psu.edu |

| Monkey | - | A common non-rodent model for pharmacokinetic studies to predict human clearance. |

This compound Formation and Excretion in Preclinical Animal Models

The formation of this compound occurs through a series of metabolic steps. Initially, ifosfamide is hydroxylated by cytochrome P450 enzymes in the liver to form 4-hydroxyifosfamide, which exists in equilibrium with its tautomer, aldoifosfamide. drugbank.comnih.govnih.gov While aldoifosfamide can spontaneously decompose to produce the active alkylating agent isophosphoramide mustard and the urotoxic metabolite acrolein, it can also be detoxified. drugbank.comnih.gov This detoxification is mediated by the enzyme aldehyde dehydrogenase (ALDH), which oxidizes aldoifosfamide to the inactive and stable metabolite, this compound. drugbank.comnih.gov

Preclinical investigations have identified this compound as a significant metabolite in the urine of animals treated with ifosfamide. psu.edu For instance, metabolism studies in mice have successfully identified this compound in the blood and, along with other metabolites, in the urine. psu.edu Similarly, analysis of urine from a beagle dog administered ifosfamide also revealed the presence of this compound. psu.edu

While specific percentages of urinary excretion of this compound can vary between species and with different dosing regimens, its presence underscores the importance of the oxidative detoxification pathway. The conversion of aldoifosfamide to this compound represents a critical route for eliminating the parent compound without generating the cytotoxic effects associated with isophosphoramide mustard. drugbank.comnih.gov

Table 1: Formation and Excretion of this compound in Preclinical Models

| Animal Model | Metabolite Identified | Sample Type | Key Findings |

| Mice | This compound | Blood, Urine | Identified as a metabolite of ifosfamide. psu.edu |

| Dogs | This compound | Urine | Identified as a urinary metabolite of ifosfamide. psu.edu |

| Rats | This compound | Urine | Identified as a stable urinary metabolite. hemonc.orgdrugbank.com |

Correlation with DNA Damage Endpoints in Experimental Systems

The primary mechanism of action of ifosfamide's anticancer activity is through DNA alkylation by its active metabolite, isophosphoramide mustard. hemonc.org This active metabolite forms covalent bonds with DNA, leading to cross-linking, which inhibits DNA replication and triggers cell death. hemonc.org this compound, being an inactive metabolite, does not possess this alkylating ability and therefore does not directly contribute to DNA damage. hemonc.orgdrugbank.com

The correlation between this compound and DNA damage is, therefore, an indirect and inverse one. An increased metabolic flux towards the formation of this compound signifies a greater extent of detoxification of aldoifosfamide. drugbank.comnih.gov Consequently, a higher production of this compound would lead to a reduced amount of aldoifosfamide available to convert into the DNA-damaging isophosphoramide mustard.

Experimental systems that would aim to correlate this compound levels with DNA damage endpoints would likely demonstrate that higher concentrations of this compound are associated with lower levels of DNA alkylation. This is because the enzymatic reaction that produces this compound effectively competes with the spontaneous degradation pathway that leads to the active, cytotoxic metabolite. drugbank.comnih.gov Therefore, the measurement of this compound can serve as an indicator of the extent of ifosfamide detoxification.

Table 2: Relationship between Ifosfamide Metabolites and DNA Damage

| Metabolite | Activity | Relationship to DNA Damage |

| Isophosphoramide mustard | Active | Directly causes DNA alkylation and damage. hemonc.org |

| This compound | Inactive | Does not directly cause DNA damage; its formation reduces the generation of the active DNA-damaging metabolite. hemonc.orgdrugbank.com |

| Aldoifosfamide | Intermediate | Precursor to both the active (isophosphoramide mustard) and inactive (this compound) metabolites. drugbank.comnih.gov |

| Acrolein | Toxic byproduct | Does not directly cause the primary cytotoxic DNA alkylation but contributes to urotoxicity. drugbank.com |

Conclusion

Biochemical Fate and Stability of this compound

Chemical Stability Under Varied pH Conditions

This compound has been identified as an unstable compound, necessitating careful consideration of storage and handling conditions to preserve its integrity for analytical purposes. Studies monitoring the hydrolysis of CXIF have been conducted across a range of pH values, specifically between pH 2 and 7 tandfonline.com.

Comparative stability assessments indicate that CXIF exhibits greater stability at a neutral pH of 7 compared to a slightly acidic pH of 5.5 tandfonline.com. Furthermore, CXIF is generally less stable than its counterpart, Carboxycyclophosphamide (CXCP), across both tested pH conditions tandfonline.com. While specific quantitative kinetic data (e.g., half-lives or degradation rate constants) for CXIF at various pH levels are not extensively detailed in the available literature, the observed relative stability trends are critical for sample management. For instance, in the context of urine sample analysis, it is recommended that samples be stored at -80°C and analyzed within one month if maintained at pH 7. However, if the pH is 5.5, the assay must be performed within a few days to mitigate degradation tandfonline.com. This underscores the pronounced influence of pH on CXIF's chemical stability.

| Compound | Relative Stability at pH 5.5 | Relative Stability at pH 7 | General Stability Comparison (vs. CXCP) |

| This compound (CXIF) | Less Stable | More Stable | Less stable than CXCP |

| Carboxycyclophosphamide (CXCP) | Less Stable | More Stable | More stable than CXIF |

Degradation Kinetics and Products in Biological Matrices (e.g., ex vivo studies)

This compound is primarily found as a urinary metabolite of Ifosfamide drugbank.com. Its presence in biological fluids, such as urine, means that understanding its degradation kinetics in these matrices is essential for accurate quantification and interpretation of metabolic studies. Due to its inherent instability, careful handling and storage of biological samples are paramount. As noted, samples containing CXIF require specific storage conditions based on pH to prevent significant degradation tandfonline.com.

Research involving the monitoring of CXIF hydrolysis between pH 2 and 7, using techniques such as 31P NMR, has allowed for the identification of degradation products tandfonline.com. While a comprehensive profile of all degradation products formed in various biological matrices under different ex vivo conditions is still an area of ongoing research, 2-chloroethylamine (B1212225) has been identified as a potential hydrolysis product of CXIF nih.gov. The precise kinetics, including rates of formation and degradation of these products in different biological matrices (e.g., plasma, urine, ex vivo tissue incubations), are complex and influenced by factors such as pH, temperature, and the presence of other biological components. The need for rapid analysis or specific storage conditions highlights that degradation does occur over time in biological samples, even at low temperatures tandfonline.com.

Storage Recommendations for Biological Samples Containing this compound (CXIF)

| Condition | Recommended Action | Rationale |

| pH 7, stored at -80°C | Analyze within 1 month | To minimize degradation and ensure sample integrity for accurate quantification tandfonline.com. |

| pH 5.5, stored at -80°C (or other low temps) | Assay must be carried out within a few days | To mitigate significant degradation that occurs more rapidly at lower pH levels tandfonline.com. |

Structure Activity Relationship Sar and Computational Studies of Carboxyifosfamide

Principles of Structure-Activity Relationships in Oxazaphosphorine Chemistry

The biological activity of oxazaphosphorine compounds, a class of alkylating agents that includes ifosfamide (B1674421) and cyclophosphamide (B585), is intrinsically linked to their chemical structure. ontosight.airesearchgate.net These compounds are prodrugs, meaning they are inactive in their administered form and require metabolic activation to exert their cytotoxic effects. researchgate.net The core of their structure is the oxazaphosphorine ring, which renders the molecule stable and inactive until it undergoes enzymatic transformation. ijrpc.com

A key determinant for the cytotoxic activity of oxazaphosphorines is the presence of the bis(2-chloroethyl)amino functional group. ijrpc.comslideshare.net This group is essential for the formation of a reactive aziridinium (B1262131) cation, which is responsible for alkylating DNA, primarily at the N-7 position of guanine. ijrpc.comgpatindia.com This alkylation process leads to the formation of cross-links within the DNA strands, ultimately triggering cell death. gpatindia.com

The development of various oxazaphosphorine analogs has been driven by the need to modulate their activity, toxicity, and pharmacokinetic properties. For instance, the replacement of a sulfur atom with a nitrogen atom in the mustard gas structure to create nitrogen mustards significantly lowered toxicity. gpatindia.com Furthermore, the introduction of different substituents on the oxazaphosphorine ring or the exocyclic nitrogen can influence the drug's stability, distribution, and oral availability. gpatindia.com For example, the presence of an aromatic ring can increase the molecule's stability and improve its distribution throughout the body. gpatindia.com The design of these compounds is a delicate balance between maintaining the essential alkylating function and optimizing the molecule for better therapeutic outcomes. nih.gov

Molecular Determinants of Carboxyifosfamide Inactivity

Structural Features Conferred by Carboxylation

This compound is a major, yet inactive, metabolite of ifosfamide. unil.chnih.gov Its formation is a result of the oxidation of the intermediate metabolite, aldoifosfamide (B1666837), a reaction catalyzed by the enzyme aldehyde dehydrogenase (ALDH). unil.chpharmgkb.org This enzymatic conversion introduces a carboxylic acid group, which fundamentally alters the molecule's chemical properties and biological activity.

The key structural change in this compound is the opening of the oxazaphosphorine ring and the replacement of the aldehyde group of aldoifosfamide with a carboxyl group. pharmacompass.comdrugbank.com This transformation has profound consequences. The presence of the negatively charged carboxylate group at physiological pH significantly increases the molecule's polarity and water solubility. This increased hydrophilicity hinders its ability to cross cell membranes and reach its intracellular target, DNA. Furthermore, the structural alteration prevents the spontaneous rearrangement that is necessary to generate the ultimate alkylating species, ifosforamide mustard. unil.ch Therefore, this compound is considered a detoxification product, as it is readily excreted in the urine and does not possess cytotoxic activity. drugbank.com

Comparison with Active Metabolites (e.g., Ifosforamide Mustard)

The inactivity of this compound stands in stark contrast to the potent cytotoxic activity of ifosforamide mustard. Ifosforamide mustard is the ultimate active metabolite responsible for the therapeutic effects of ifosfamide. nih.govcore.ac.uk It is generated from the spontaneous (non-enzymatic) degradation of aldoifosfamide. unil.chpharmgkb.org

The critical difference lies in their chemical structures and subsequent reactivity. Ifosforamide mustard retains the reactive bis(2-chloroethyl)amino groups and possesses a structure that readily allows for the formation of the aziridinium ion, which directly alkylates DNA. ijrpc.comnih.gov In contrast, the carboxylation that forms this compound effectively neutralizes the molecule's alkylating potential. While both metabolites originate from the same precursor, aldoifosfamide, the enzymatic action of aldehyde dehydrogenase shunts the metabolic pathway towards inactivation, producing this compound, whereas the chemical instability of aldoifosfamide leads to the formation of the active ifosforamide mustard. unil.chpharmgkb.org

| Feature | This compound | Ifosforamide Mustard |

|---|---|---|

| Metabolic Origin | Oxidation of aldoifosfamide by ALDH unil.chpharmgkb.org | Spontaneous degradation of aldoifosfamide unil.chpharmgkb.org |

| Key Functional Group | Carboxylic acid pharmacompass.comdrugbank.com | Bis(2-chloroethyl)amino ijrpc.comslideshare.net |

| Biological Activity | Inactive, detoxification product unil.chdrugbank.com | Active, cytotoxic alkylating agent nih.govcore.ac.uk |

| Mechanism of Action | None (readily excreted) drugbank.com | DNA alkylation via aziridinium ion formation ijrpc.comgpatindia.com |

Quantitative Structure-Activity Relationship (QSAR) and Computational Studies of this compound

Computational Approaches to Predict Metabolite Behavior

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique used to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. For oxazaphosphorines and related compounds, QSAR models can be developed to predict various aspects of their behavior, including metabolic fate and cytotoxic potential. dntb.gov.uacsic.es These models typically use a set of molecular descriptors, which are numerical representations of a molecule's physicochemical properties, such as its electronic, steric, and hydrophobic characteristics.

By analyzing a training set of compounds with known metabolic profiles, QSAR models can identify the key structural features that influence whether a compound will be activated to a cytotoxic metabolite or detoxified to an inactive one. semanticscholar.org For instance, descriptors related to a molecule's susceptibility to oxidation by cytochrome P450 enzymes or its affinity for aldehyde dehydrogenases could be incorporated into a model to predict the likelihood of forming active versus inactive metabolites. mdpi.com These predictive models can be valuable tools in the early stages of drug discovery, helping to prioritize the synthesis and testing of new analogs with a higher probability of desirable metabolic profiles. acs.org

Ligand-Protein Interaction Modeling for Enzyme Binding (e.g., aldehyde dehydrogenases)

Understanding the interactions between oxazaphosphorine metabolites and the enzymes that process them is crucial for explaining their metabolic fate. Computational docking and molecular dynamics simulations are powerful tools for modeling these ligand-protein interactions at an atomic level. ebi.ac.uk In the context of this compound, modeling the binding of its precursor, aldoifosfamide, to the active site of aldehyde dehydrogenase (ALDH) can provide insights into the mechanism of its inactivation. ashpublications.org

Future Directions in Carboxyifosfamide Research

Advanced In Vitro Model Development for Metabolic Studies (e.g., organ-on-a-chip)

The development of sophisticated in vitro models is crucial for accurately predicting drug metabolism and toxicity. Organ-on-a-chip (OOC) technology, which recreates the physiological microenvironment of human organs, offers a promising avenue for studying Carboxyifosfamide's metabolic fate. These models, such as liver-on-a-chip systems, can provide more physiologically relevant data than traditional cell cultures or animal models by mimicking organ functions and cellular interactions mdpi.comcn-bio.comwikipedia.org. Research could focus on utilizing OOC platforms, particularly those incorporating liver or gut tissues, to elucidate the specific metabolic pathways and enzymatic transformations this compound undergoes. This approach would allow for a more precise assessment of its metabolic stability and potential interactions with other drugs or endogenous compounds under conditions that better approximate in vivo environments mdpi.comcn-bio.comnih.gov. Furthermore, integrating OOC models with advanced analytical techniques could provide real-time insights into this compound's metabolic clearance and the formation of downstream products currentseparations.comwuxiapptec.com.

Integrated Omics Approaches for Comprehensive Metabolic Pathway Mapping

To fully understand this compound's role in the complex metabolic landscape of Ifosfamide (B1674421), integrated omics approaches are essential. Metabolomics, in conjunction with genomics and proteomics, can provide a holistic view of the metabolic pathways involved gustaveroussy.frfrontiersin.orgwashu.edu. Future research could employ untargeted metabolomics to identify novel metabolites and understand the complete metabolic profile associated with this compound. Targeted metabolomics can then be used to quantify specific pathways and their flux. By integrating these data with genomic information (e.g., enzyme polymorphisms) and proteomic data (e.g., enzyme expression levels), researchers can map out the intricate metabolic pathways of Ifosfamide, including the formation and subsequent biotransformation of this compound. This comprehensive mapping is vital for identifying potential drug-drug interactions and understanding inter-individual variability in drug response nih.govpharmgkb.org. Such studies could reveal previously unknown metabolic transformations or regulatory mechanisms influencing this compound levels and activity.

Exploring this compound as a Biomarker for Inactivation Pathways in Preclinical Drug Development

This compound's presence and concentration in biological fluids may serve as valuable biomarkers for monitoring Ifosfamide metabolism and inactivation pathways during preclinical drug development. Research could investigate the correlation between this compound levels and specific metabolic outcomes or toxicities associated with Ifosfamide. For instance, its concentration in urine or bile could indicate the efficiency of certain detoxification routes or the extent of drug inactivation uspharmacist.comresearchgate.net. Preclinical studies could focus on validating this compound as a predictive biomarker for drug efficacy or safety, particularly in relation to the inactivation pathways of Ifosfamide. Establishing clear pharmacokinetic-pharmacodynamic (PK-PD) relationships involving this compound would enable better dose selection and therapeutic monitoring in future clinical applications europeanpharmaceuticalreview.comcrownbio.comnih.gov. Identifying specific patterns in this compound levels could also help in understanding the impact of genetic polymorphisms on Ifosfamide metabolism and toxicity pharmgkb.orguspharmacist.com.

Development of Novel Analytical Standards and Reference Materials

The accurate and reliable quantification of this compound is fundamental for all research endeavors. The development of novel analytical standards and certified reference materials is therefore a critical future direction. These standards are essential for instrument calibration, method validation, and ensuring the reproducibility and comparability of results across different laboratories and studies alfa-chemistry.comusp.orghoneywell.comsigmaaldrich.com. Future efforts should focus on synthesizing and characterizing high-purity this compound standards. These materials will be crucial for developing and validating sensitive and specific analytical methods, such as liquid chromatography-mass spectrometry (LC-MS/MS), for its detection and quantification in complex biological matrices. Establishing robust analytical workflows supported by well-characterized reference materials will enhance the reliability of data obtained from preclinical and clinical studies, thereby supporting informed decision-making in drug development alfa-chemistry.comchemcon.com.

Q & A

Q. What analytical methods are recommended for quantifying carboxyifosfamide in pharmacokinetic studies?

this compound, a major metabolite of ifosfamide, is quantified using validated high-performance thin-layer chromatography (HPTLC) or gas chromatography-mass spectrometry (GC-MS). For HPTLC, trifluoroacetyl derivatives are prepared for electron capture detection, while GC-MS enables precise separation and quantification in blood fractions (e.g., plasma and red blood cells). Noncompartmental pharmacokinetic analysis, including AUC calculations via the linear trapezoidal rule, is critical for interpreting exposure dynamics .

Q. How does this compound’s metabolic pathway influence its pharmacokinetic profile?

this compound is formed via hepatic oxidation of ifosfamide and lacks alkylating activity. Its pharmacokinetics are influenced by renal excretion and partitioning between blood components. Studies show that this compound accounts for ~2.2% of the administered ifosfamide dose, with excretion data supporting its role as a terminal metabolite. Metabolic stability assays and urine metabolite profiling are essential for pathway validation .

Q. What experimental protocols ensure reproducibility in this compound quantification?

Reproducibility requires strict adherence to validated protocols, including sample preparation (e.g., centrifugation with MESED for red blood cell separation), internal standardization, and calibration curves. Detailed reporting of chromatographic conditions (e.g., mobile phase, column type) and validation parameters (e.g., limit of detection, recovery rates) is mandatory per journal guidelines .

Advanced Research Questions

Q. How can researchers resolve contradictions in this compound’s partitioning between red blood cells (RBCs) and plasma?

Partitioning discrepancies arise from structural differences: this compound’s open-ring structure increases RBC affinity (partitioning factor >3) compared to intact-ring metabolites (factor 1–2). Advanced methods like GC-MS with stable isotope labeling can clarify compartment-specific distribution. Comparative studies across patient cohorts are needed to assess interindividual variability .

Q. What experimental designs address this compound’s role in ifosfamide-induced neurotoxicity?

Neurotoxicity mechanisms may involve this compound’s indirect effects via reactive intermediates. Longitudinal studies should combine pharmacokinetic monitoring (e.g., serial blood sampling over 72 hours) with neurocognitive assessments. Co-administration of detoxifying agents (e.g., methylene blue) and metabolite correlation analyses can isolate toxicity contributors .

Q. How should researchers handle conflicting data on this compound’s stability in biological matrices?

Stability issues (e.g., degradation during storage) require pre-analytical validation. Protocols must specify storage conditions (e.g., -80°C, freeze-thaw cycles) and use stabilizers (e.g., sodium fluoride). Discrepancies between in vitro and in vivo stability data necessitate matrix-matched calibration standards .

Q. What methodologies validate this compound’s lack of therapeutic activity in cancer models?

Comparative cytotoxicity assays (e.g., IC50 determination in tumor cell lines) between this compound and active metabolites (e.g., ifosfamide mustard) are critical. Pharmacodynamic studies should integrate DNA damage markers (e.g., COMET assay) to confirm its inert profile .

Data Analysis and Reporting

Q. How to synthesize contradictory findings in this compound’s excretion kinetics across studies?

Meta-analyses should stratify data by patient demographics (e.g., renal function) and dosing regimens. Reporting must distinguish between single-dose vs. continuous infusion data, as AUC values vary significantly with administration duration .

Q. What statistical approaches are optimal for this compound’s pharmacokinetic-pharmacodynamic modeling?

Population pharmacokinetic models (e.g., NONMEM) account for interpatient variability. Covariate analysis (e.g., age, CYP enzyme activity) and Bayesian forecasting improve predictive accuracy for metabolite exposure .

Ethical and Methodological Rigor

Q. How to ensure ethical compliance in studies involving this compound measurement in pediatric populations?

Protocols must align with institutional review board (IRB) standards, including informed consent for serial blood sampling. Data anonymization and justification for sample volume (e.g., minimal required for assay sensitivity) are mandatory .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.